molecular formula C9H11ClO2 B13711220 2-[(Chloromethoxy)methyl]anisole

2-[(Chloromethoxy)methyl]anisole

Cat. No.: B13711220
M. Wt: 186.63 g/mol
InChI Key: SAIPSAAFQUVCSC-UHFFFAOYSA-N
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Description

2-[(Chloromethoxy)methyl]anisole is an aromatic ether derivative of anisole (methoxybenzene) with a chloromethoxy-methyl substituent. Its structure consists of a benzene ring substituted by a methoxy (-OCH₃) group and a chloromethoxy-methyl (-CH₂-O-CH₂Cl) group at the ortho position. The IUPAC name emphasizes the substituent hierarchy, where the chloromethoxy group is prioritized over the methoxy group in naming . This compound is structurally distinct due to the presence of both ether and chlorinated alkyl moieties, which influence its reactivity and physical properties.

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

1-(chloromethoxymethyl)-2-methoxybenzene

InChI

InChI=1S/C9H11ClO2/c1-11-9-5-3-2-4-8(9)6-12-7-10/h2-5H,6-7H2,1H3

InChI Key

SAIPSAAFQUVCSC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1COCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Chloromethoxy)methyl]anisole typically involves the reaction of anisole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of 2-[(Chloromethoxy)methyl]anisole can be achieved through a similar synthetic route, with optimizations to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(Chloromethoxy)methyl]anisole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethoxy group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: Reduction of the chloromethoxy group can yield the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Common reagents include sodium methoxide or potassium tert-butoxide, typically under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products Formed

    Substitution: Various substituted anisoles.

    Oxidation: Anisaldehyde or anisic acid.

    Reduction: 2-(Methoxymethyl)anisole.

Scientific Research Applications

2-[(Chloromethoxy)methyl]anisole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-[(Chloromethoxy)methyl]anisole exerts its effects involves the interaction of the chloromethoxy group with various molecular targets. The compound can act as an electrophile, participating in nucleophilic substitution reactions. The pathways involved include the activation of aromatic rings and the formation of reactive intermediates that can further react with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural and Functional Group Differences

The table below compares 2-[(Chloromethoxy)methyl]anisole with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties* Applications/Hazards
2-[(Chloromethoxy)methyl]anisole C₉H₁₁ClO₂ 186.64 -OCH₃, -CH₂-O-CH₂Cl (ortho) Data limited; inferred high polarity Likely used in organic synthesis
2-Chloroanisole C₇H₇ClO 142.58 -OCH₃, -Cl (ortho) BP: 198.5°C; Density: 1.191 g/cm³ Intermediate in agrochemicals
2-(2-Bromoethoxy)anisole C₉H₁₁BrO₂ 247.09 -OCH₃, -O-CH₂CH₂Br (ortho) BP: Not reported Alkylating agent in pharmaceuticals
Triclosan-methyl C₁₃H₉Cl₃O₂ 303.57 -OCH₃, -Cl₃, -O-C₆H₃Cl₂ MP: 54–58°C Antimicrobial agent; environmental concerns
2-(Methylthiomethyl)anisole C₉H₁₂OS 168.26 -OCH₃, -CH₂-S-CH₃ (ortho) Not reported Potential ligand in catalysis

*BP = Boiling Point; MP = Melting Point.

2.2 Reactivity and Chemical Behavior
  • Electrophilic Substitution : The methoxy group in anisole derivatives activates the ring toward electrophilic substitution. However, electron-withdrawing groups like -Cl (in 2-chloroanisole) or -CH₂-O-CH₂Cl (in the target compound) reduce reactivity compared to pure anisole .
  • Catalytic Reactions : Pt/Al₂O₃ catalyzes hydrodeoxygenation of anisole derivatives . The chloromethoxy group in 2-[(Chloromethoxy)methyl]anisole may hinder hydrogenation due to steric and electronic effects, unlike simpler analogs like 2-chloroanisole.
  • Nucleophilic Substitution : The chloromethoxy-methyl group in the target compound could undergo nucleophilic substitution (e.g., with amines or thiols), similar to 2-(2-bromoethoxy)anisole .
2.3 Toxicity and Handling
  • Anisole : Flammable liquid; causes skin/eye irritation (Hazard Class 3) .
  • Chlorinated Derivatives : 2-Chloroanisole and 2-[(Chloromethoxy)methyl]anisole likely pose higher toxicity due to chlorine content, requiring stringent handling (inferred from chlorinated ethers in ).
  • Triclosan-methyl : Documented environmental persistence and bioaccumulation risks .

Research Findings and Gaps

  • Synthetic Routes: Limited data exist on the synthesis of 2-[(Chloromethoxy)methyl]anisole. Methods may involve Friedel-Crafts alkylation or nucleophilic substitution on pre-functionalized anisole derivatives .
  • Environmental Fate : Chlorinated anisoles (e.g., 2-chloroanisole) are resistant to biodegradation, suggesting similar persistence for the target compound .
  • Catalytic Studies : Further research is needed to explore the catalytic behavior of 2-[(Chloromethoxy)methyl]anisole in hydrodeoxygenation or hydrogenation reactions .

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